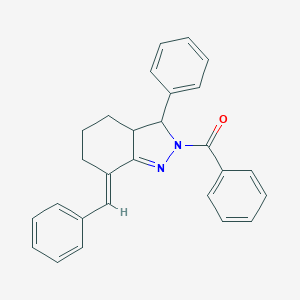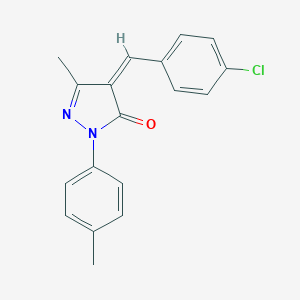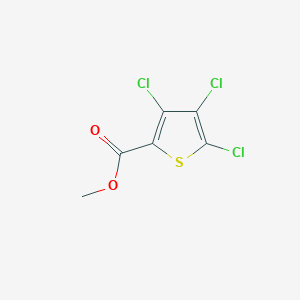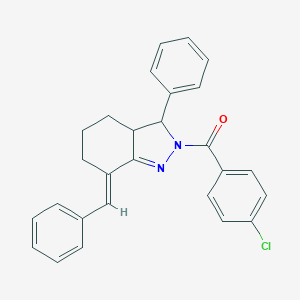
4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O3 and its molecular weight is 430.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into similar pyrimidine derivatives focuses on the synthesis of novel compounds with potential biological activities. For example, the synthesis of thiazolopyrimidines and related compounds has been explored for their potential applications in drug development (Sherif et al., 1993). These studies involve developing synthetic pathways to create new chemical entities that could serve as the basis for developing new therapeutic agents.
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as dihydropyrimidinones, provides insights into their molecular conformations and potential interactions with biological targets (Kurbanova et al., 2009). Understanding the crystal structure is crucial for drug design, as it helps in predicting how these molecules might interact with enzymes, receptors, or other biological molecules.
Pharmacological Applications
Related pyrimidine derivatives have been explored for their pharmacological relevance, including as bifunctional compounds containing pharmacophores for potential use in treating diseases (Watermeyer et al., 2009). The design of such compounds involves linking different pharmacologically active moieties to create new agents with dual modes of action or improved efficacy.
Antimicrobial and Antifungal Activities
Studies on pyrimidine derivatives have shown significant antimicrobial and antifungal activities, suggesting their potential as novel antimicrobial agents (Sarvaiya et al., 2019). Research in this area focuses on identifying new compounds that could address the growing challenge of antibiotic resistance.
Antidiabetic and Anticonvulsant Activities
The exploration of pyrimidine derivatives for antidiabetic and anticonvulsant activities highlights their potential in managing diabetes and seizure disorders, respectively. These studies contribute to the ongoing search for more effective and safer treatments for these conditions (Lalpara et al., 2021).
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-3-27-16-9-7-15(8-10-16)23-19(25)17-12(2)22-20(26)24-18(17)13-5-4-6-14(21)11-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCASXZMFJKMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Bromophenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429745.png)
![2-(4-Methylphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429746.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429749.png)
![{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(phenyl)methanone](/img/structure/B429751.png)
![(3-bromophenyl){(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}methanone](/img/structure/B429752.png)
![2-(Biphenyl-4-yl)-5-(2-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429753.png)
methanone](/img/structure/B429755.png)
![(4-chlorophenyl){(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}methanone](/img/structure/B429759.png)

![(3-chlorophenyl){(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}methanone](/img/structure/B429761.png)


![3-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B429767.png)

